molecular formula C35H46O20 B191147 Echinacoside CAS No. 82854-37-3

Echinacoside

Cat. No. B191147
CAS RN: 82854-37-3
M. Wt: 786.7 g/mol
InChI Key: FSBUXLDOLNLABB-ISAKITKMSA-N
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Description

Echinacoside is a natural phenol and a caffeic acid glycoside from the phenylpropanoid class . It is a natural secondary metabolite, a phenylethanoid glycoside (PhG) found in the roots and stems of many plants . It was first isolated from the roots of Echinacea angustifolia (coneflower) .


Synthesis Analysis

This compound was first isolated from Echinacea angustifolia DC. (Compositae) sixty years ago . It was subsequently prepared from the species of Cistanches . The metabolism of this compound has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-gluc- uronosyltransferases and sulfotransferases .


Molecular Structure Analysis

This compound is constituted from a trisaccharide consisting of two glucose and one rhamnose moieties glycosidically linked to one caffeic acid and one dihydroxyphenylethanol (hydroxytyrosol) residue at the centrally situated rhamnose . The molecular formula of this compound is C35H46O20 .


Chemical Reactions Analysis

This compound has demonstrated inhibition of apoptosis in neural cell lines, demonstrating potential for use in the treatment of neurological conditions . It has also been found to induce apoptosis of Ishikawa and HEC-1-B cells by promoting the arrest of the G2M phase, increasing ROS levels, and decreasing mitochondrial membrane potential (MMP) levels .


Physical And Chemical Properties Analysis

This compound is a naturally occurring water-soluble compound . It is characterized by cinnamic acid and hydroxyl phenyl ethyl moieties that are attached to a β-glucopyranose (apiose, galactose, rhamnose, xylose, etc.) via a glycosidic bond .

Scientific Research Applications

Neuroprotective Effects

  • Treatment of Neurological Disorders : ECH shows potential in treating Parkinson’s and Alzheimer’s diseases due to its neuroprotective effects. However, challenges such as poor bioavailability and limited clinical trials remain (Liu et al., 2018).
  • Potential in Neurodegenerative Diseases : ECH has been shown to protect mitochondrial function, reduce oxidative stress, and regulate autophagy, suggesting its efficacy in preventing and treating neurodegenerative diseases like Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis (Li et al., 2022).

Anticancer Properties

  • Suppressing Pancreatic Adenocarcinoma Cell Growth : ECH inhibits the proliferation of pancreatic adenocarcinoma cells by inducing apoptosis and modulating the MAPK activity, highlighting its potential as a chemotherapeutic agent (Wang et al., 2016).
  • Effectiveness Against Breast Cancer : ECH has demonstrated anti-breast cancer abilities by inhibiting the Wnt/β-catenin signaling pathway (Tang et al., 2020).
  • Anticancer Effects in Hepatocellular Carcinoma : ECH attenuates liver cancer by inhibiting cell proliferation and apoptosis through the PI3K/AKT signaling pathway (Ye et al., 2018).

Hepatoprotective and Anti-inflammatory Properties

  • Liver Injury Protection : ECH shows promise in protecting against acute liver injury by inhibiting apoptosis and inflammation (Xiuhui Li et al., 2014).

Additional Applications

  • Treatment of Colitis and Inflammatory Bowel Disease : ECH-enriched extract has been effective in treating dextran sulphate sodium-induced colitis, suggesting its potential in treating inflammatory bowel disease (Jia et al., 2014).
  • Antiosteoporotic Activity : ECH has shown significant antiosteoporotic effects in ovariectomized rats, indicating its potential for treating postmenopausal osteoporosis (Li et al., 2013).
  • Antidepressant-like Effects : ECH exhibits antidepressant-like effects by stimulating the AMPAR–Akt/ERK–mTOR pathway and increasing BDNF expression in mice (Chuang et al., 2021).

Mechanism of Action

Target of Action

Echinacoside (ECH) is a natural phenylethanoid glycoside found in Cistanche tubulosa . It has been shown to interact with several targets, including the Growth Hormone Secretagogue Receptor Type 1 (GHSR) and the Androgen Receptor . These receptors play crucial roles in various biological processes, including growth hormone regulation and androgen-dependent physiological functions .

Mode of Action

ECH exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), and regulating autophagy . It promotes cell survival by inhibiting the permeability of the outer mitochondrial membrane, regulating the release of mitochondrial apoptotic factors, participating in the regulation of apoptosis, and promoting cell survival .

Biochemical Pathways

ECH has been found to modulate several biochemical pathways. It has been reported to activate the Nrf2/PPARγ signaling pathway, which plays a critical role in cellular antioxidant response and lipid metabolism . In addition, ECH has been shown to inhibit the PI3K/AKT pathway, which is involved in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

ECH is known to have poor bioavailability in its prototype form . Animal studies suggest an oral bioavailability of 083% . The metabolism of ECH has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-glucuronosyltransferases and sulfotransferases .

Result of Action

The molecular and cellular effects of ECH’s action are diverse and depend on the specific context. For instance, in the context of neurodegenerative diseases, ECH has been shown to protect mitochondrial function, reduce oxidative stress, and regulate autophagy . In the context of ovarian cancer, ECH has been shown to reduce the proliferation, migration, and angiogenesis of ovarian cancer cells, while promoting apoptosis .

Future Directions

Echinacoside has very promising potential in the inhibition of neurodegenerative disease progression . It exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), regulating autophagy and so on . There is growing evidence that this compound may serve as an efficacious and safe substance in the future to counteract neurodegenerative disease .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBUXLDOLNLABB-ISAKITKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033469
Record name Echinacoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The neuroprotective effects are thought to be mediated via effects on mitogen-activated protein kinase, nuclear factor kappa-B, caspases 3 and 8, as well as CHOP pathways.
Record name Echinacoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15488
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CAS RN

82854-37-3
Record name Echinacoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinacoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Echinacoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.3)-O-[β-D-glucopyranosyl-(1.fwdarw.6)]-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate]
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Record name ECHINACOSIDE
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Q & A

Q1: What are the primary molecular targets of echinacoside?

A1: this compound interacts with various molecular targets, including:

  • Trk receptors: this compound activates TrkA and TrkB receptors, promoting neuronal survival and function. [] This interaction triggers downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, contributing to neuroprotection against toxins like rotenone. []
  • Ghrelin receptor: this compound potentially stimulates growth hormone secretion by activating the ghrelin receptor. [] Molecular modeling suggests a favorable interaction between this compound and the receptor's binding pocket. []
  • Inflammatory pathways: this compound exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). [, ] It also suppresses the activation of the MKK6/MK2 signaling pathway, contributing to its anti-fibrotic activity. []

Q2: How does this compound influence oxidative stress?

A2: this compound demonstrates potent antioxidant activity through multiple mechanisms:

  • ROS scavenging: It directly scavenges reactive oxygen species (ROS), mitigating oxidative damage. []
  • Antioxidant enzyme activation: this compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), bolstering the cellular defense against oxidative stress. []
  • Nrf2 activation: this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and further enhancing cellular antioxidant capacity. []

Q3: What are the downstream effects of this compound on cell survival and death?

A3: this compound influences cell survival and death pathways through:

  • Anti-apoptotic effects: It inhibits apoptosis by reducing caspase-3 activity, preserving mitochondrial membrane potential, and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bcl-2. [, ]
  • Autophagy modulation: this compound can regulate autophagy, a cellular process for degrading and recycling cellular components, via the mTOR signaling pathway. [] This modulation contributes to the clearance of misfolded proteins like α-synuclein, implicated in Parkinson's disease. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C35H46O20 and a molecular weight of 786.7 g/mol.

Q5: Are there any specific spectroscopic data available for this compound?

A5: While the provided research papers do not provide detailed spectroscopic data, Fourier transform infrared (FTIR) spectroscopy has been employed to analyze this compound in herbal extracts. [] FTIR spectra reveal characteristic absorption bands corresponding to specific functional groups present in this compound, aiding in its identification and quantification. []

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